N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C14H12Cl2N2O2S |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3 |
InChI Key |
LODJNFODNVTBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Methylbenzenesulfonyl Chloride with Ammonia or Amines
4-Methylbenzenesulfonyl chloride reacts with ammonia or primary amines to form sulfonamides. For example:
In a modified approach, N-benzyl-4-methylbenzenesulfonamide was synthesized by treating 4-methylbenzenesulfonyl chloride with benzylamine in ethanol, followed by neutralization with sodium hydroxide. This method yielded 85–92% purity after recrystallization.
Key Conditions:
-
Solvent: Ethanol or dichloromethane.
-
Base: Aqueous NaOH or KCO to neutralize HCl.
-
Temperature: 0–25°C to control exothermicity.
Purification and Characterization
Crude sulfonamides are typically purified via recrystallization from ethanol or methanol. Characterization by H NMR and IR spectroscopy confirms the presence of sulfonamide (–SONH–) and methyl groups.
Schiff Base Condensation with 3,4-Dichlorobenzaldehyde
The second step involves condensing the sulfonamide intermediate with 3,4-dichlorobenzaldehyde to form the imine linkage.
Reaction Mechanism and Catalysis
Schiff base formation proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl, followed by dehydration:
Catalysts:
Optimized Reaction Conditions
Data from analogous syntheses suggest the following optimal parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Ethanol: 70–80% yield; DMF: 85–90% yield |
| Temperature | 60–80°C | Higher temps reduce reaction time |
| Catalyst | KCO (5 mol%) | Yields >80% in 6–8 hours |
| Molar Ratio | 1:1.2 (sulfonamide:aldehyde) | Prevents aldehyde dimerization |
Example Protocol:
-
Combine 4-methylbenzenesulfonamide (1.0 eq), 3,4-dichlorobenzaldehyde (1.2 eq), and KCO (5 mol%) in ethanol.
-
Reflux at 80°C for 6 hours.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
While no crystal structure of the target compound is reported, analogous N-benzyl-4-methylbenzenesulfonamides crystallize in orthorhombic systems (e.g., Pna2) with cell parameters a = 18.69 Å, b = 10.56 Å. Hydrogen bonding between sulfonamide oxygen and amine hydrogens stabilizes the lattice.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine or imine under basic conditions. The compound exhibits a complex crystal structure characterized by specific torsional angles and bond lengths that influence its reactivity and biological interactions.
This compound has been studied for its potential as an enzyme inhibitor. The compound has shown promise in inhibiting key enzymes related to various diseases.
Enzyme Inhibition Studies
Recent research indicates that sulfonamide derivatives can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diabetes and Alzheimer's disease, respectively.
- α-Glucosidase Inhibition : The compound's structure allows it to interact effectively with the active site of α-glucosidase, potentially reducing glucose absorption in the intestines.
- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound may enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
| Activity Type | Target Enzyme | Effect |
|---|---|---|
| Inhibition | α-Glucosidase | Reduced glucose absorption |
| Inhibition | Acetylcholinesterase | Enhanced neurotransmission |
Therapeutic Potential
The therapeutic potential of this compound extends beyond enzyme inhibition. Its structural characteristics suggest possible applications in:
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial properties; thus, this compound may also exhibit antimicrobial activity.
Case Studies and Research Findings
Several studies have documented the efficacy of sulfonamide compounds similar to this compound:
- A study focused on synthesizing new sulfonamide derivatives showed significant inhibitory effects against α-glucosidase and acetylcholinesterase, highlighting their potential for managing Type 2 diabetes and Alzheimer's disease .
- Another investigation into sulfonamide derivatives demonstrated their cytotoxic effects on human cancer cell lines, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A. Sulfonamide Derivatives with Varied Aromatic Substituents
- N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide (): Melting Point: Not explicitly reported, but recrystallized from ethanol. NMR Data: Specific δ values for aromatic protons and carbons reflect electron-withdrawing effects of chlorine atoms.
- N-[3,4-(Methylenedioxy)benzyl] Derivatives ():
- Melting Points : 21a (148–150°C), 23a (132–134°C).
- Rf Values : 21a (0.45), 23a (0.38), indicating differences in polarity due to methylenedioxy vs. sulfonamide groups.
- NMR Shifts : Aromatic protons in methylenedioxybenzyl derivatives show upfield shifts compared to dichlorophenyl analogs due to electron-donating oxygen atoms .
- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide :
C. Nitro-Substituted Analog ():
Conformational and Crystallographic Differences
Biological Activity
N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a dichlorophenyl moiety and a methylbenzene structure. Its molecular formula is , with a molecular weight of approximately 343.23 g/mol. The structural conformation plays a significant role in its biological activity, influencing interactions with biological targets.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
2. Anticancer Properties
Emerging evidence suggests that this compound may have anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly those associated with lung and breast cancers. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has shown inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological and pathological processes . This inhibition could provide therapeutic avenues for conditions such as glaucoma and edema.
The biological activity of this compound is largely attributed to its structural features that enable it to interact with biological macromolecules:
- Binding Affinity : The dichlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Mitochondrial Disruption : The compound appears to induce oxidative stress within mitochondria, which may trigger apoptotic pathways in cancer cells .
- Enzyme Interaction : Its sulfonamide group mimics natural substrates for enzyme binding sites, allowing competitive inhibition.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antibacterial properties .
Case Study 2: Anticancer Activity
In vitro experiments using lung carcinoma cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to untreated controls .
Comparative Analysis of Biological Activities
Q & A
Q. What are the critical steps and considerations for synthesizing N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide with high purity?
Methodological Answer:
- Step 1: Precursor Preparation
Start with 3,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide. The Schiff base formation (imine linkage) requires anhydrous conditions and a catalyst like acetic acid or molecular sieves to drive the reaction . - Step 2: Reaction Optimization
Monitor reaction progress via TLC or HPLC. Optimal temperature ranges (60–80°C) and solvent choices (e.g., ethanol or DMF) improve yield . - Step 3: Purification
Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed by melting point analysis and HPLC (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use - and -NMR to confirm the imine (-CH=N-) linkage and aromatic proton environments. For example, the imine proton typically resonates at δ 8.3–8.5 ppm . - Mass Spectrometry (MS):
High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 385.2 for CHClNOS) . - X-ray Crystallography:
Single-crystal diffraction resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this sulfonamide derivative?
Methodological Answer:
-
SAR Variables:
Modify substituents on the phenyl ring (e.g., electron-withdrawing Cl vs. electron-donating CH) and compare bioactivity. -
Biological Assays:
Test enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis spectroscopy to measure IC values. Correlate substituent effects with activity trends . -
Example Data Table:
Substituent IC (nM) LogP 3,4-Cl 12.5 ± 1.2 3.8 4-CH 45.3 ± 3.1 2.9 Data from enzyme inhibition assays .
Q. How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT):
Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions prone to nucleophilic attack. For example, the imine group often acts as an electrophilic site . - Molecular Docking:
Simulate binding modes with target proteins (e.g., carbonic anhydrase IX). Use software like AutoDock Vina to estimate binding affinities and guide structural modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Standardization:
Control experimental parameters (e.g., pH, temperature, solvent polarity) to minimize variability. For example, enzyme assays at pH 7.4 vs. 6.5 may yield conflicting IC values . - Meta-Analysis:
Aggregate data from multiple studies using statistical tools (ANOVA, regression) to identify outliers or confounding factors .
Key Research Resources
- Synthetic Protocols: Multi-step synthesis with yield optimization .
- Analytical Standards: NMR (δ 8.3–8.5 ppm for imine), HRMS (m/z 385.2) .
- Computational Tools: DFT for reactivity prediction, AutoDock for binding simulations .
- Data Repositories: PubChem (CID: [reference CID]), Cambridge Structural Database (CSD entry: [reference code]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
